molecular formula C21H18N2O6S B3575496 2-[(3-{[(2-methoxyphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid

2-[(3-{[(2-methoxyphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid

Cat. No.: B3575496
M. Wt: 426.4 g/mol
InChI Key: VASPSJMCMOPMGN-UHFFFAOYSA-N
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Description

2-[(3-{[(2-Methoxyphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid is a benzoic acid derivative featuring a benzoyl-amino group at the 2-position, further substituted with a sulfonamide linkage to a 2-methoxyphenyl moiety. This structure combines aromatic, sulfonamide, and carboxylic acid functionalities, which are critical for its physicochemical and biological properties.

Properties

IUPAC Name

2-[[3-[(2-methoxyphenyl)sulfamoyl]benzoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O6S/c1-29-19-12-5-4-11-18(19)23-30(27,28)15-8-6-7-14(13-15)20(24)22-17-10-3-2-9-16(17)21(25)26/h2-13,23H,1H3,(H,22,24)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASPSJMCMOPMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(3-{[(2-methoxyphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid, a compound with significant biological activity, has been the subject of various studies aimed at understanding its pharmacological potential. This article presents a detailed overview of its biological activities, including antimicrobial properties, anti-inflammatory effects, and potential mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C15H15N3O4S
  • Molecular Weight : 335.36 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.6 µg/mL
Escherichia coli31.2 µg/mL
Pseudomonas aeruginosa62.5 µg/mL

The compound's mechanism of action appears to involve the inhibition of protein synthesis and disruption of cell wall integrity, leading to bactericidal effects .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory activities. Experimental models have shown that it can significantly reduce inflammation markers in vitro and in vivo.

  • Key Findings :
    • Reduction in pro-inflammatory cytokines (e.g., TNF-α, IL-6).
    • Inhibition of NF-kB pathway activation.

These effects suggest that the compound may be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

  • Study on Antibacterial Efficacy :
    A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various sulfonamide derivatives, including our compound. The results indicated that it outperformed several known antibiotics in inhibiting biofilm formation by Staphylococcus aureus .
  • Anti-inflammatory Mechanism Exploration :
    Another research article focused on the anti-inflammatory mechanism of this compound. It was found to inhibit the expression of COX-2 and other inflammatory mediators, suggesting potential therapeutic applications in chronic inflammatory conditions .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies have shown that sulfonamide derivatives can inhibit carbonic anhydrase, an enzyme often overexpressed in cancer cells .
  • Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties. Compounds like this one may modulate inflammatory pathways, potentially leading to new therapeutic agents for conditions like rheumatoid arthritis and other inflammatory diseases .

Pharmaceutical Development

  • Drug Design : The compound serves as a lead structure for the development of new drugs targeting various diseases. Its ability to interact with biological macromolecules makes it a candidate for further optimization through medicinal chemistry techniques .
  • Synthesis of Derivatives : The functional groups present allow for the synthesis of various derivatives that can be tailored for enhanced efficacy or reduced toxicity in clinical settings. For example, modifications at the benzoyl or methoxy positions can lead to compounds with improved pharmacokinetic profiles .

Biochemical Research

  • Enzyme Inhibition Studies : The compound can be utilized in studies aimed at understanding enzyme mechanisms and developing inhibitors. Its sulfonamide group is particularly relevant in studying interactions with enzymes such as dihydropteroate synthase, which is crucial in bacterial folate biosynthesis .
  • Target Identification : Research involving this compound may also focus on identifying specific biological targets within cellular pathways, providing insights into disease mechanisms and potential therapeutic interventions.

Case Studies and Findings

Several studies have explored the applications of similar compounds:

  • Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry demonstrated that sulfonamide derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that modifications to compounds like 2-[(3-{[(2-methoxyphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid could yield potent antimicrobial agents .
  • In Vivo Efficacy : In vivo studies have shown promising results for sulfonamide-based compounds in reducing tumor size in animal models. These findings support the potential application of this compound in cancer therapy, warranting further exploration into its mechanism of action and efficacy .

Chemical Reactions Analysis

Amide Coupling

For the benzoyl-amino bond, coupling reagents like HBTU ( , ) or ethyl chloroformate ( ) facilitate the reaction:

Benzoyl chloride+AmineCoupling reagentAmide\text{Benzoyl chloride} + \text{Amine} \xrightarrow{\text{Coupling reagent}} \text{Amide}

Analytical and Structural Data

While the exact compound isn’t listed in the provided sources, related analogs provide insights:

Physical and Spectral Data

  • Molecular formula : Likely C₁₉H₁₈N₂O₅S (extrapolated from similar structures in and ).

  • NMR and IR data : Analogous compounds in show carbonyl peaks (C=O) around 1700 cm⁻¹ and aromatic protons in the 7–8 ppm range.

Reaction Yields and Conditions

Table 1 compares synthetic conditions from related studies:

Reaction Type Reagents/Conditions Yield Source
Sulfonamide formationHydrazine hydrate, chloroformate, thionyl chloride~70–90%
Benzamide couplingHBTU, DIEA, DMF93%
Amide bond formationEthyl chloroformate, 4-methylmorpholine93%

Challenges and Considerations

  • Side reactions : Nucleophilic sites (e.g., amines) may interfere with coupling steps, as noted in .

  • Purification : Resin-bound intermediates ( , ) or acidic workups ( ) are common to avoid byproducts.

Comparison with Similar Compounds

Phthalylsulfathiazole (2-[[[4-[(2-Thiazolylamino)sulfonyl]phenyl]amino]carbonyl]benzoic acid)

  • Structural Differences : Replaces the 2-methoxyphenyl group with a thiazole ring linked via sulfonamide.
  • Functional Impact : The thiazole ring enhances antibacterial activity, particularly against intestinal pathogens, due to improved target binding (likely via dihydrofolate reductase inhibition). The carboxylic acid group aids solubility and bioavailability .
  • Applications : Used as an intestinal antibacterial agent, contrasting with the unconfirmed therapeutic role of the target compound .

2-{[(3-tert-Butyl-4-methoxyphenyl)sulfonyl]amino}benzoic Acid

  • Structural Differences : Features a tert-butyl group at the 3-position and methoxy at the 4-position on the sulfonamide-linked phenyl ring.

Herbicidal Sulphonylurea Analogues

Chlorimuron (2-[[[[(4-Chloro-6-methoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]benzoic Acid)

  • Structural Differences: Incorporates a pyrimidine ring with chloro and methoxy substituents instead of the benzoyl-amino group.
  • Functional Impact : The pyrimidine ring is critical for herbicidal activity (acetolactate synthase inhibition), while the sulfonylurea bridge enhances binding affinity. The target compound’s lack of a pyrimidine moiety suggests divergent applications .
  • Applications : Widely used as a sulfonylurea herbicide, unlike the target compound, which lacks documented agrochemical use .

Metsulfuron Methyl Ester

  • Structural Differences : Includes a triazine ring and methyl ester group, unlike the free carboxylic acid in the target compound.
  • Functional Impact : The methyl ester improves lipophilicity for foliar absorption, while the free carboxylic acid in the target compound may favor soil mobility or ionic interactions .

Azo-Linked Benzoic Acid Derivatives

2-Hydroxy-4-Substituted-3(4,6-Disubstituted-Benzothiazolyl)azo Benzoic Acid

  • Structural Differences : Contains an azo (-N=N-) group instead of a sulfonamide bridge.
  • Functional Impact: Azo compounds exhibit strong chromophores for dye applications and variable pKa values (e.g., phenolic proton pKa ~8–10, carboxylic acid pKa ~2–4), influencing solubility and ligand-binding properties. The target compound’s sulfonamide group may offer superior hydrolytic stability compared to azo linkages .

Physicochemical Properties Comparison

Compound Key Substituents pKa (Carboxylic Acid) Applications Reference
Target Compound 2-Methoxyphenyl, sulfonamide Not reported Under investigation
Phthalylsulfathiazole Thiazole, sulfonamide ~2.5–3.5 Antibacterial
Chlorimuron Pyrimidine, sulfonylurea ~3.8 Herbicide
2-Hydroxy-4-Cl-3-azo-benzoic acid Benzothiazolyl azo ~2.1 (carboxylic) Dye, ligand
2-{[(3-tert-Butyl-4-methoxyphenyl)sulfonyl]amino}benzoic acid tert-Butyl, methoxy Not reported Research chemical

Key Research Findings

  • Substituent Effects : Electron-donating groups (e.g., methoxy) on the phenyl ring enhance solubility and modulate acidity, while bulky groups (tert-butyl) improve metabolic stability .
  • Biological Activity : Sulfonamide linkages are pivotal in pharmaceuticals (e.g., antibacterial agents) and herbicides (e.g., ALS inhibitors), with ring substituents dictating target specificity .
  • Synthetic Routes : Diazotization and coupling reactions (as in azo compounds) differ from sulfonamide syntheses, impacting scalability and purity .

Q & A

Q. Q1. What synthetic strategies are recommended for preparing 2-[(3-{[(2-methoxyphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid, and how can yield be optimized?

Methodological Answer: A two-step synthesis involving condensation of substituted benzaldehydes, anilines, and aminobenzoic acids in acidic media (e.g., aqueous H₂SO₄ or methanesulfonic acid) is commonly used. Key considerations include:

  • Acid selection : Sulfuric acid enhances electrophilicity of intermediates, while methanesulfonic acid improves solubility of aromatic reactants .
  • Urea addition : Stabilizes reactive intermediates and reduces side reactions .
  • Isolation : Adjust pH to 10–14 with NaOH/KOH to precipitate intermediates, followed by acidification (pH 3–5) using acetic acid for final crystallization .

Q. Q2. How can the structure of this compound be confirmed, and what analytical techniques are critical?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy and sulfonamide groups). For example, methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns dependent on substitution .
  • X-ray crystallography : Resolves dihedral angles between aromatic rings and hydrogen-bonding networks (e.g., between sulfonamide and carboxylic acid groups) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 447.1 for C₂₁H₁₈N₂O₆S) .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to evaluate its enzyme inhibition potential?

Methodological Answer:

  • Target selection : Prioritize enzymes with known sulfonamide sensitivity (e.g., carbonic anhydrase, cyclooxygenase) .
  • Assay design : Use fluorescence-based inhibition assays (e.g., competitive binding with dansylamide for carbonic anhydrase) and IC₅₀ determination. Include controls with unsubstituted benzoic acid derivatives to isolate the sulfonamide group’s contribution .
  • Crystallographic docking : Perform molecular dynamics simulations to map interactions between the methoxyphenyl-sulfonamide moiety and enzyme active sites .

Q. Q4. How can researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Orthogonal validation : Replicate assays in cell-free (e.g., recombinant enzyme) and cell-based systems (e.g., HEK293 cells) to distinguish direct enzyme inhibition from off-target effects .
  • Metabolite profiling : Use LC-MS to rule out degradation products or reactive intermediates (e.g., hydrolysis of the sulfonamide group in acidic lysosomes) .
  • pH-dependent studies : Test activity across pH 5.0–7.4 to account for ionization changes in the carboxylic acid group, which may alter membrane permeability .

Experimental Design & Data Analysis

Q. Q5. What experimental frameworks are suitable for studying its environmental stability and degradation pathways?

Methodological Answer:

  • Hydrolysis studies : Incubate the compound in buffered solutions (pH 4–9) at 25–50°C. Monitor degradation via HPLC-UV at 254 nm, focusing on cleavage of the sulfonamide bond .
  • Photodegradation : Expose to UV light (254 nm) in aqueous media; analyze by HRMS for hydroxylated or demethylated byproducts .
  • Microbial metabolism : Use soil slurry models with LC-MS/MS to detect microbial transformation products (e.g., deaminated or oxidized derivatives) .

Q. Q6. How can computational methods predict its physicochemical properties for drug development?

Methodological Answer:

  • logP calculation : Use fragment-based methods (e.g., Crippen’s method) to estimate hydrophobicity, accounting for the polar sulfonamide and carboxylic acid groups .
  • pKa prediction : Employ QSPR models (e.g., ACD/Percepta) to determine ionization states; the carboxylic acid (pKa ~2.5) and sulfonamide (pKa ~10.2) groups govern solubility and protein binding .
  • Solubility screening : Perform shake-flask experiments in PBS and simulated gastric fluid (pH 1.2–6.8) to correlate with predicted values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3-{[(2-methoxyphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid
Reactant of Route 2
Reactant of Route 2
2-[(3-{[(2-methoxyphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid

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